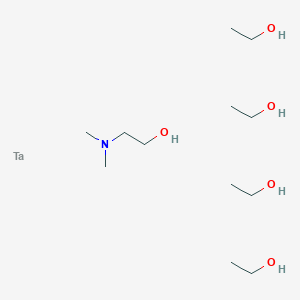

2-(dimethylamino)ethanol;ethanol;tantalum

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Dimethylamino)ethanol, ethanol, and tantalum are three distinct compounds with unique properties and applications. 2-(Dimethylamino)ethanol, also known as dimethylethanolamine, is an organic compound with the formula (CH₃)₂NCH₂CH₂OH. Ethanol, commonly known as alcohol, has the formula C₂H₅OH. Tantalum is a chemical element with the symbol Ta and atomic number 73.

準備方法

2-(Dimethylamino)ethanol

2-(Dimethylamino)ethanol can be synthesized through the reaction of dimethylamine with ethylene oxide. The reaction is typically carried out under controlled conditions to ensure high yield and purity .

Ethanol

Ethanol is primarily produced through the fermentation of sugars by yeast. Industrially, it can also be synthesized via the hydration of ethylene in the presence of a catalyst .

Tantalum

Tantalum is extracted from minerals such as columbite-tantalite. The extraction process involves several steps, including crushing, grinding, and chemical treatment to isolate tantalum .

化学反応の分析

2-(Dimethylamino)ethanol

2-(Dimethylamino)ethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dimethylaminoacetaldehyde.

Substitution: It can react with alkyl halides to form quaternary ammonium salts.

Reduction: It can be reduced to form dimethylaminoethane.

Ethanol

Ethanol undergoes:

Oxidation: It can be oxidized to acetaldehyde and further to acetic acid.

Esterification: It reacts with carboxylic acids to form esters.

Dehydration: It can be dehydrated to form ethylene.

Tantalum

Tantalum is relatively inert but can react with:

Halogens: It forms tantalum halides.

Oxygen: It forms tantalum pentoxide when heated in the presence of oxygen.

科学的研究の応用

2-(Dimethylamino)ethanol

2-(Dimethylamino)ethanol is used in:

Chemistry: As a precursor for the synthesis of other chemicals.

Biology: As a reagent in biochemical studies.

Medicine: Investigated for its potential cognitive-enhancing effects.

Ethanol

Ethanol is widely used in:

Chemistry: As a solvent and reagent.

Biology: In DNA extraction and preservation.

Medicine: As an antiseptic and disinfectant.

Tantalum

Tantalum is used in:

Electronics: In capacitors and high-power resistors.

Medicine: In surgical implants and medical devices.

Industry: In the production of superalloys.

作用機序

2-(Dimethylamino)ethanol

2-(Dimethylamino)ethanol is believed to act as a precursor to acetylcholine, a neurotransmitter. It may enhance cognitive function by increasing acetylcholine levels in the brain .

Ethanol

Ethanol acts as a central nervous system depressant. It affects various neurotransmitter systems, including GABA, glutamate, and dopamine pathways .

Tantalum

Tantalum does not have a biological mechanism of action but is valued for its biocompatibility and resistance to corrosion, making it suitable for medical implants .

類似化合物との比較

2-(Dimethylamino)ethanol

Similar compounds include:

Dimethylaminoethanol: Similar structure but different functional groups.

Triethanolamine: Used in similar applications but has three ethanolamine groups.

Ethanol

Methanol: Similar structure but more toxic.

Propanol: Used as a solvent and disinfectant.

Tantalum

Niobium: Similar chemical properties but different applications.

Titanium: Used in similar applications but has different physical properties.

特性

分子式 |

C12H35NO5Ta |

|---|---|

分子量 |

454.36 g/mol |

IUPAC名 |

2-(dimethylamino)ethanol;ethanol;tantalum |

InChI |

InChI=1S/C4H11NO.4C2H6O.Ta/c1-5(2)3-4-6;4*1-2-3;/h6H,3-4H2,1-2H3;4*3H,2H2,1H3; |

InChIキー |

YODRYJGUVQEOOL-UHFFFAOYSA-N |

正規SMILES |

CCO.CCO.CCO.CCO.CN(C)CCO.[Ta] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-[[2-(2-aminoethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12090748.png)

![6-bromo-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12090752.png)

![3-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B12090787.png)

![2-[4-(Propan-2-yl)cyclohexyl]propanoic acid](/img/structure/B12090803.png)